1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE
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Overview
Description
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a quinazoline ring, a dibenzoazepine core, and a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Sulfanylacetyl Group: The sulfanylacetyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with an acetyl chloride derivative.
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a series of cyclization reactions involving biphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline or dibenzoazepine derivatives.
Scientific Research Applications
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dibenzoazepine core may contribute to the compound’s ability to cross biological membranes and exert its effects within cells.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: Shares the dibenzoazepine core but lacks the quinazoline and sulfanylacetyl groups.
4-Phenyl-2-quinazoline: Contains the quinazoline ring but lacks the dibenzoazepine core and sulfanylacetyl group.
Uniqueness
1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE is unique due to its combination of structural elements, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C30H23N3OS |
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Molecular Weight |
473.6g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-phenylquinazolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C30H23N3OS/c34-28(33-26-16-8-4-10-21(26)18-19-22-11-5-9-17-27(22)33)20-35-30-31-25-15-7-6-14-24(25)29(32-30)23-12-2-1-3-13-23/h1-17H,18-20H2 |
InChI Key |
MIAAXFMNLZIAIN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
Origin of Product |
United States |
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